6-(Thiophen-3-yl)pyridazine-3-thiol

Vue d'ensemble

Description

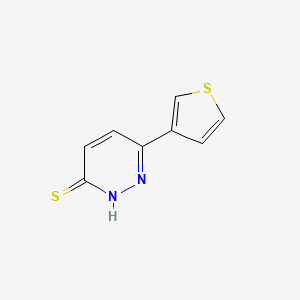

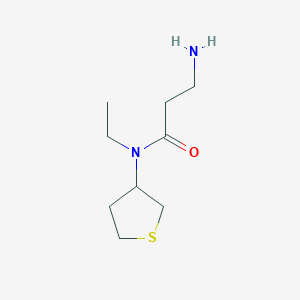

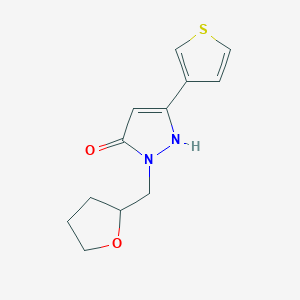

“6-(Thiophen-3-yl)pyridazine-3-thiol” is a chemical compound with the molecular formula C8H6N2S2. It is a derivative of pyridazine, a class of compounds that have been found to have potential applications in medicinal chemistry and optoelectronics .

Synthesis Analysis

The synthesis of pyridazine derivatives, including “6-(Thiophen-3-yl)pyridazine-3-thiol”, often involves heterocyclization of polarized systems . For example, one synthesis method involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, followed by reaction with thiourea to obtain a pyrimidinthiol derivative .Molecular Structure Analysis

The molecular structure of “6-(Thiophen-3-yl)pyridazine-3-thiol” consists of a pyridazine ring attached to a thiophene ring via a single bond . The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .Applications De Recherche Scientifique

Optical and Electronic Properties

6-(Thiophen-3-yl)pyridazine-3-thiol: has been studied for its optical and electronic properties, particularly in the context of π-conjugated systems . These systems are of interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient pyridazine ring can be functionalized with electron-rich thiophene, creating a push-pull electronic structure that is beneficial for charge transfer and light absorption.

Nonlinear Optics (NLO)

This compound has shown promise in the field of nonlinear optics . Nonlinear optical materials are crucial for applications like frequency doubling (second harmonic generation), optical modulation, and high-speed optical switching. The first hyperpolarizability of the thienylpyridazine derivative indicates its potential as a second harmonic generation chromophore.

Medicinal Chemistry

Thiophene derivatives, including those with a pyridazine moiety, have a wide range of therapeutic properties . They have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-anxiety effects. Additionally, they show potential as anti-fungal, antioxidant, and anti-cancer agents. The structural diversity and biological activity make them valuable scaffolds in drug discovery and development.

Material Science

In material science, thiophene derivatives are used in the fabrication of advanced materials . For instance, they can be incorporated into polymers to create materials with specific electronic properties for use in semiconductors or as corrosion inhibitors for metals.

Catalysis

The synthesis of 6-(Thiophen-3-yl)pyridazine-3-thiol involves catalytic processes that are significant in industrial chemistry . Palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction, are used to create a variety of molecules, including those used in pharmaceuticals and electronics.

Synthesis of Heterocycles

The compound is also relevant in the synthesis of heterocyclic compounds . Heterocycles are a fundamental component of many organic compounds, including pharmaceuticals, agrochemicals, and dyes. The ability to introduce thiophene and pyridazine rings into complex molecules is crucial for the development of new compounds with desired properties.

Photophysical Studies

6-(Thiophen-3-yl)pyridazine-3-thiol: can be used in photophysical studies to understand the behavior of molecules under light exposure . These studies can provide insights into the stability, energy transfer, and emission properties of materials, which are important for the design of optoelectronic devices.

Environmental Sensing

Lastly, the compound’s unique electronic and optical properties may be harnessed for environmental sensing applications . Sensors based on thiophene derivatives can detect various environmental pollutants and changes, contributing to monitoring and maintaining ecological health.

Propriétés

IUPAC Name |

3-thiophen-3-yl-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-8-2-1-7(9-10-8)6-3-4-12-5-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYSHMRSHBNTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NN=C1C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Thiophen-3-yl)pyridazine-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone](/img/structure/B1490354.png)

![2-azido-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490355.png)

![8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1490356.png)

![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1490369.png)

![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1490370.png)

![1-(prop-2-yn-1-yl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490371.png)